{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine
Description
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine is a pyridine derivative characterized by a substituted pyridin-4-yl core. Its structure includes:
- 2-Chloro substituent at the 2-position of the pyridine ring.
- 5-(Methoxymethoxy) group at the 5-position, introducing a methoxy-protected hydroxyl moiety.
Properties
IUPAC Name |
(E)-2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)5-4-9-6-11(12)13-7-10(9)16-8-15-3/h4-7H,8H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUBFQAKJVGUSE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1OCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1OCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-5-(methoxymethoxy)pyridine.
Reaction with Ethenyl Dimethylamine: The 2-chloro-5-(methoxymethoxy)pyridine is then reacted with ethenyl dimethylamine under specific conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol, at a controlled temperature.
Chemical Reactions Analysis
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
The biological activities of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine have been the subject of extensive research:
Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed an IC50 value of 15 µM against E. coli, suggesting a strong potential for development as an antimicrobial agent.
Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as A549 lung cancer cells, leading to a reduction in cell viability by approximately 40% at a concentration of 20 µM. This effect is thought to be mediated through apoptosis induction and cell cycle arrest.
Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to modulate pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Bacterial Inhibition | Significant inhibition against E. coli with an IC50 value of 15 µM. |
| Study 2 | Cancer Cell Lines | Induced apoptosis in A549 lung cancer cells with a reduction in cell viability by 40% at 20 µM concentration. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide at concentrations above 10 µM. |
These findings illustrate the compound's diverse biological activities and its potential for therapeutic applications.
Industrial Applications
In addition to its research applications, this compound is utilized in various industrial processes:
- Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of new materials, particularly in polymer chemistry.
- Chemical Processes : It is employed in the formulation of specialty chemicals, contributing to advancements in chemical manufacturing techniques.
Mechanism of Action
The mechanism of action of {2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison and Similarity Scores
| CAS No. | Compound Name | Key Substituents | Similarity Score |
|---|---|---|---|
| 1914157-93-9 | (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 2-Methoxy, ethanamine, hydrochloride salt | 1.00 |
| 1640848-91-4 | (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | 2-Methoxy, aminoethanol, dihydrochloride | 0.93 |
| 1640848-93-6 | (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride | 2-Methoxy, aminoethanol (R-configuration) | 0.93 |
| 1260663-96-4 | 2-Methoxy-5-methylpyridin-4-amine | 2-Methoxy, 5-methyl, primary amine | 0.80 |
| 943843-27-4 | (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride | 2-Difluoromethoxy, methanamine, hydrochloride | 0.79 |
Key Observations:
Highest Similarity (Score 1.00):
- The compound (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride shares the 2-methoxy-pyridin-4-yl core with the target molecule. However, it lacks the chloro , methoxymethoxy , and ethenyl-dimethylamine groups, instead featuring an ethanamine side chain and hydrochloride salt. This suggests similar electronic profiles but divergent steric and solubility properties .
Enantiomeric Pair (Score 0.93): The (S)- and (R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochlorides exhibit high structural similarity but differ in stereochemistry at the aminoethanol moiety.
Lower Similarity Compounds (Scores ≤0.80):
- 2-Methoxy-5-methylpyridin-4-amine and (2-(difluoromethoxy)pyridin-4-yl)methanamine hydrochloride feature methyl or difluoromethoxy substituents, respectively. These groups may reduce polarity compared to the target’s methoxymethoxy and chloro substituents, impacting lipophilicity and metabolic stability .
Substituent-Specific Analysis:
- Chloro vs.
Methoxymethoxy vs. Simple Methoxy:
The methoxymethoxy group at the 5-position introduces a bulkier, more hydrolytically stable moiety compared to simpler methoxy or hydroxyl groups, which could influence solubility and degradation pathways.- Ethenyl-Dimethylamine vs. Amine Salts: The target’s ethenyl-dimethylamine side chain differs from the amine hydrochloride or aminoethanol groups in similar compounds. This structural variation affects basicity, solubility (e.g., free base vs.
Biological Activity
{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine, with the molecular formula C11H15ClN2O2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 242.7 g/mol
- CAS Number : 1461726-96-4
- IUPAC Name : (E)-2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, although detailed mechanisms remain under investigation .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to the presence of the chloro and methoxymethoxy groups, which enhance its interaction with microbial cell membranes .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways related to oxidative stress and inflammation, which are critical in conditions such as Alzheimer's disease .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Bacterial Inhibition | Showed significant inhibition against E. coli with an IC50 value of 15 µM. |
| Study 2 | Cancer Cell Lines | Induced apoptosis in A549 lung cancer cells with a reduction in cell viability by 40% at 20 µM concentration. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide at concentrations above 10 µM. |
Mechanistic Insights
Further mechanistic studies have suggested that the compound may inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression profiles associated with cell survival and proliferation .
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its specific functional groups:
| Compound | Activity | Notes |
|---|---|---|
| 2-Chloro-5-(methoxymethoxy)pyridine | Moderate antimicrobial | Lacks the ethenyl dimethylamine moiety. |
| 2-Chloro-5-(methoxymethoxy)pyridin-4-yl}ethenylamine | Anticancer potential | Different amine group alters reactivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
